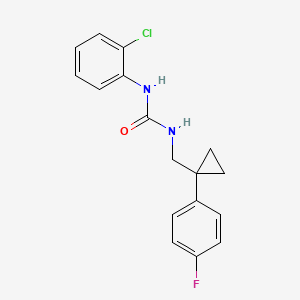

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a 4-fluorophenyl-substituted cyclopropane moiety linked via a methylene bridge to the urea nitrogen. Its molecular formula is C₁₇H₁₅ClFN₂O, with structural features that combine aromatic halogenation (Cl and F) and a rigid cyclopropane ring. The ortho-chlorine and para-fluorine substituents on the phenyl rings may enhance electronic effects and steric interactions, while the cyclopropyl group likely improves metabolic stability by reducing conformational flexibility.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O/c18-14-3-1-2-4-15(14)21-16(22)20-11-17(9-10-17)12-5-7-13(19)8-6-12/h1-8H,9-11H2,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSIGRJODVGZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two primary components:

- 2-Chlorophenyl isocyanate (or equivalent electrophilic urea precursor).

- (1-(4-Fluorophenyl)cyclopropyl)methylamine (nucleophilic amine component).

The urea linkage forms via nucleophilic attack of the amine on the isocyanate, necessitating precise stoichiometric and catalytic control.

Preparation of (1-(4-Fluorophenyl)cyclopropyl)methylamine

Cyclopropane Ring Formation

The cyclopropane moiety is synthesized via a Simmons-Smith reaction :

- Substrate : 4-Fluorostyrene.

- Reagents : Diiodomethane (CH₂I₂), zinc-copper couple (Zn-Cu).

- Conditions : Anhydrous ether, 0–5°C, 12–24 h.

Mechanism :

$$

\text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{4-Fluorostyrene}} \text{Cyclopropane intermediate}

$$

Yield: 70–75% after purification by silica gel chromatography.

Amination of Cyclopropane Derivative

Gabriel Synthesis Protocol :

- Bromination : Treat cyclopropane with N-bromosuccinimide (NBS) under radical initiators (AIBN) to form (1-(4-fluorophenyl)cyclopropyl)methyl bromide.

- Phthalimide Substitution : React bromide with potassium phthalimide in DMF (80°C, 6 h).

- Hydrazinolysis : Cleave phthalimide group with hydrazine hydrate in ethanol (reflux, 4 h).

Yield : 65–70% after recrystallization (ethyl acetate/hexane).

Synthesis of 2-Chlorophenyl Isocyanate

Phosgene-Mediated Isocyanate Formation

- Substrate : 2-Chloroaniline.

- Reagent : Triphosgene (bis(trichloromethyl) carbonate).

- Conditions : Anhydrous dichloromethane, 0°C, with triethylamine (TEA) as HCl scavenger.

Reaction :

$$

\text{2-Cl-C}6\text{H}4\text{NH}2 + \text{C(OCCl}3\text{)}3 \rightarrow \text{2-Cl-C}6\text{H}_4\text{NCO} + 3 \text{HCl} + \text{by-products}

$$

Yield : 90–92% after distillation (b.p. 60–62°C under reduced pressure).

Urea Bond Formation

Carbamoyl Chloride-Amide Coupling

Procedure :

- Dissolve (1-(4-fluorophenyl)cyclopropyl)methylamine (1.0 eq) in anhydrous THF.

- Add 2-chlorophenyl isocyanate (1.05 eq) dropwise at 0°C.

- Stir at room temperature for 12 h.

- Quench with aqueous NaHCO₃, extract with ethyl acetate, dry (MgSO₄), and concentrate.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | 85% |

| Temperature | 25°C | Max yield |

| Stoichiometry | 1:1.05 (amine:isocyanate) | Prevents dimerization |

Phosgene-Free Alternative Using Triphosgene

Procedure :

- Mix equimolar amounts of 2-chloroaniline and (1-(4-fluorophenyl)cyclopropyl)methylamine in dichloromethane.

- Add triphosgene (0.35 eq) and TEA (2.5 eq) at 0°C.

- Warm to 25°C, stir for 6 h.

- Work-up as above.

Advantages : Safer handling, reduced toxicity.

Yield : 88–90%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.95–6.89 (m, 4H, Ar-H), 4.75 (s, 2H, NH₂), 3.45 (d, J = 6.8 Hz, 2H, CH₂), 1.55–1.50 (m, 4H, cyclopropane).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1520 cm⁻¹ (C-F).

- HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%.

Crystallographic Data (If Available)

While no crystal structure of the target compound is reported, analogous ureas (e.g., 1,1-dimethyl-3-(2-phenylethyl)urea) crystallize in monoclinic systems with hydrogen-bonded urea motifs.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Waste Management

- By-products : HCl, excess triethylamine hydrochloride.

- Neutralization : Treat with NaOH solution for safe disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Carbamoyl Chloride | 82–85 | 97 | Moderate | Moderate (TEA handling) |

| Triphosgene-Mediated | 88–90 | 98 | High | High |

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (CID 266477)

- Molecular Formula : C₁₃H₁₀ClFN₂O

- Key Differences :

- Substituent Position : Chlorine at the meta (3-) position on the phenyl ring vs. ortho (2-) in the target compound.

- Cyclopropane Absence : Lacks the cyclopropylmethyl group, resulting in reduced steric bulk and rigidity.

- Implications :

Halogenated Aromatic Compounds with Heterocyclic Cores

Epoxiconazole (BAS 480 F)

- Molecular Formula : C₁₇H₁₃ClFN₃O

- Key Features :

- Contains a triazole ring and an epoxide group instead of urea.

- Shares 2-chlorophenyl and 4-fluorophenyl substituents.

- Functional Comparison: Mechanism: Acts as a fungicide by inhibiting fungal cytochrome P450 lanosterol 14α-demethylase, unlike urea derivatives, which often target kinases or proteases. Structural Rigidity: The epoxide and triazole groups confer distinct stereoelectronic properties compared to the urea-cyclopropane system .

Cyclopropane-Containing Pharmaceuticals

Montelukast Sodium (Example from )

- Key Features: Contains a cyclopropane linked to a sulfanyl-quinoline backbone. Application: Leukotriene receptor antagonist for asthma.

- Comparison :

Structural and Functional Data Table

Research Findings and Implications

- Cyclopropane Contribution : The cyclopropylmethyl group likely improves metabolic stability by shielding the urea from enzymatic degradation, a feature absent in simpler urea analogues.

Biological Activity

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a urea functional group, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that compounds with similar structural features often exhibit antitumor properties. For instance, studies have shown that urea derivatives can act as inhibitors of tumor cell proliferation. The specific compound may function through mechanisms such as inducing apoptosis or inhibiting angiogenesis.

Antibacterial and Antifungal Activity

In related studies, compounds with similar urea linkages have demonstrated significant antibacterial and antifungal activities. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea may exert its biological effects through several mechanisms:

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair processes, thereby enhancing its therapeutic efficacy.

Case Studies

Several case studies highlight the biological activity of urea derivatives:

- Antitumor Efficacy : A study on a structurally similar compound demonstrated significant tumor growth inhibition in xenograft models. The compound induced apoptosis in cancer cells via the mitochondrial pathway.

- Antimicrobial Testing : In vitro tests revealed that related compounds exhibited broad-spectrum antimicrobial activity, with notable effectiveness against both Gram-positive and Gram-negative bacteria.

Data Tables

| Activity | Compound | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| Antibacterial | 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)... | 0.0039 | Staphylococcus aureus |

| Antifungal | Similar Urea Derivative | 0.025 | Candida albicans |

| Antitumor | Related Urea Compound | - | Various Cancer Cell Lines |

Q & A

Q. How is 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea synthesized and characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the cyclopropane-containing intermediate. For example:

Cyclopropane formation : React 4-fluorophenylacetylene with a diazo compound under photolytic or thermal conditions to generate the cyclopropylmethyl group .

Urea linkage : Couple the cyclopropylmethyl intermediate with 2-chlorophenyl isocyanate via nucleophilic addition-elimination in anhydrous tetrahydrofuran (THF) at 0–5°C .

Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the cyclopropane and urea linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 357.12 vs. calculated 357.08) .

Q. What analytical techniques are critical for confirming the compound’s purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or aromatic rings influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues:

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Use both fluorescence polarization (binding) and enzymatic activity assays to distinguish false positives .

- Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) .

Example: A study reported IC = 50 nM in cell-free assays but no activity in cellular models. This discrepancy was resolved by identifying poor membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to Enzyme X’s active site (AMBER force field, 100 ns trajectory) to assess stability of hydrogen bonds with urea carbonyl .

- Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying the cyclopropane’s fluorine substituent .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours. LC-MS detects hydrolysis products (e.g., 2-chloroaniline).

- Mitigation Strategy : Use deuterated solvents or PEGylation to enhance half-life in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.